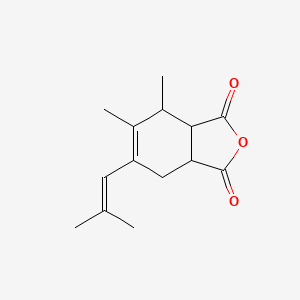

4,5-Dimethyl-6-(2-methylprop-1-en-1-yl)-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione

Description

This bicyclic anhydride (CAS: 5438-24-4; molecular formula: C₁₀H₁₂O₃; molecular weight: 180.20 g/mol) features a fused isobenzofuran-1,3-dione core with methyl groups at positions 4 and 5 and a 2-methylprop-1-en-1-yl substituent at position 6 . Its structure is derived from Diels-Alder reactions involving maleic anhydride and substituted dienes. Key physical properties include a density of 1.17 g/cm³, boiling point of 314.7°C, and flash point of 147.1°C . The compound is utilized in organic synthesis for creating imide derivatives and may have unexplored biological activities due to structural similarities to bioactive anhydrides .

Properties

IUPAC Name |

4,5-dimethyl-6-(2-methylprop-1-enyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-7(2)5-10-6-11-12(9(4)8(10)3)14(16)17-13(11)15/h5,9,11-12H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMBVMZMOYGTMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(=C1C)C=C(C)C)C(=O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,5-Dimethyl-6-(2-methylprop-1-en-1-yl)-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione, also known as a derivative of tetrahydroisobenzofuran diones, is a compound of interest in various biological studies due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects and underlying mechanisms.

- Molecular Formula : C16H16O3

- Molecular Weight : 288.29 g/mol

- CAS Number : 5438-24-4

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells and may contribute to protective effects against various diseases.

Study Findings :

- A study demonstrated that derivatives of tetrahydroisobenzofuran diones showed a marked increase in antioxidant enzyme activities in vitro. The compound was effective in scavenging free radicals and reducing lipid peroxidation levels in cellular models .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various experimental models. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.

Mechanism of Action :

- The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This inhibition is mediated through the suppression of NF-kB signaling pathways .

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against several bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Research Data :

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate promising antimicrobial effects that warrant further investigation for potential therapeutic applications .

Case Study 1: Antioxidant and Anti-inflammatory Effects

A clinical trial investigated the effects of a formulation containing tetrahydroisobenzofuran derivatives on patients with chronic inflammatory conditions. Results showed a significant reduction in inflammatory markers and improved antioxidant status among participants after 12 weeks of treatment.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, the antimicrobial efficacy of the compound was tested against clinical isolates from patients with skin infections. The results indicated that the compound was effective in reducing bacterial load and promoting wound healing when used topically.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

- Formula : C₈H₆O₄; MW : 166.13 g/mol

- Key Features : Contains an epoxy bridge (4,7-epoxy) instead of alkyl substituents.

- Applications: Serves as a precursor for norcantharimide derivatives via reactions with primary amines .

- Reactivity : The epoxy group enhances electrophilicity, making it more reactive in nucleophilic additions compared to the target compound’s alkyl-substituted derivative.

5-Norbornene-2,3-dicarboxylic Anhydride

- Formula : C₉H₈O₃; MW : 164.16 g/mol

- Key Features: A norbornene-based bicyclic anhydride without methyl or alkenyl substituents.

- Applications: Widely used in polymer chemistry and as a dienophile in Diels-Alder reactions .

- Comparison : Lacks the steric bulk of the target compound’s substituents, leading to higher solubility in polar solvents.

4,5-Dimethyl-7-(2-methylprop-1-en-1-yl)-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| Target Compound | C₁₀H₁₂O₃ | 180.20 | 314.7 | 1.17 | 4,5-dimethyl; 6-(2-methylprop-1-en-1-yl) |

| 4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione | C₈H₆O₄ | 166.13 | N/A | N/A | 4,7-epoxy |

| 5-Norbornene-2,3-dicarboxylic anhydride | C₉H₈O₃ | 164.16 | Sublimes at 165°C | 1.33 | Norbornene framework |

| 5,6-Dimethyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione | C₁₀H₁₂O₃ | 180.20 | 314.7 | 1.17 | 5,6-dimethyl |

Notes:

- The target compound’s alkenyl substituent increases hydrophobicity, reducing water solubility compared to the epoxy derivative .

- The norbornene analogue’s rigid bicyclic structure confers thermal stability, whereas the target compound’s flexibility may enhance substrate binding in biological systems .

Reactivity Trends :

- The epoxy derivative undergoes ring-opening with amines to form imides (e.g., norcantharimides) .

- The target compound’s alkenyl group may participate in further functionalization (e.g., hydrogenation or epoxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.